2-Chloro-4,5-dimethylphenol

説明

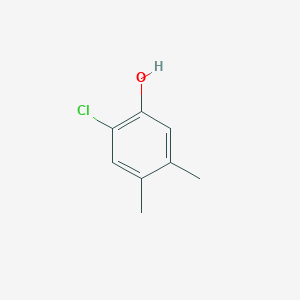

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOJLBXHRBFLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041404 | |

| Record name | 2-Chloro-4,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-04-5 | |

| Record name | 2-Chloro-4,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloro-4,5-dimethylphenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Chloro-4,5-dimethylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4,5-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/601F79M480 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-4,5-dimethylphenol CAS number 1124-04-5 properties

An In-depth Technical Guide to 2-Chloro-4,5-dimethylphenol (CAS 1124-04-5)

This document provides a comprehensive overview of the chemical and physical properties, safety information, and relevant experimental protocols for 2-Chloro-4,5-dimethylphenol, intended for researchers, scientists, and professionals in drug development.

Core Properties and Identifiers

2-Chloro-4,5-dimethylphenol, also known as 6-Chloro-3,4-xylenol, is a chlorinated aromatic organic compound.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Registry Number | 1124-04-5 | [1][2][3][4] |

| Molecular Formula | C₈H₉ClO | [1][2][4] |

| Molecular Weight | 156.61 g/mol | [1][2][4] |

| Melting Point | 70-72°C | [3] |

| Boiling Point | 237.0 ± 35.0 °C (Predicted) | [3] |

| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.92 ± 0.23 (Predicted) | [3] |

| IUPAC Name | 2-chloro-4,5-dimethylphenol | [1][4] |

| Synonyms | Phenol, 2-chloro-4,5-dimethyl-; Banol phenol; 2-Chloro-4,5-xylenol; 3,4-Dimethyl-6-chlorophenol; 6-Chloro-3,4-xylenol | [1][4][5] |

| InChI Key | PSOJLBXHRBFLLQ-UHFFFAOYSA-N | [1][4] |

Safety and Hazard Information

2-Chloro-4,5-dimethylphenol is classified as an irritant.[3][5] Appropriate handling procedures should be followed in a laboratory setting. Key hazard data is presented below.

| Hazard Information | Details | Source |

| Signal Word | Warning | [3][5] |

| Hazard Codes | Xi (Irritant) | [3][5] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][5] |

| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system and skin) | [3][5] |

| Precautionary Statements | P261, P280a, P304+P340, P305+P351+P338, P405, P501a | [3] |

| Storage Temperature | Room Temperature, Inert atmosphere | [3] |

Experimental Protocols

Synthesis Protocol: Chlorination of 3,4-Dimethylphenol

The synthesis of 2-Chloro-4,5-dimethylphenol can be achieved via the electrophilic chlorination of 3,4-dimethylphenol (3,4-xylenol), which is a common upstream precursor.[6] The hydroxyl group of the phenol is a strongly activating ortho-, para-director, and since the para-position is blocked by a methyl group, chlorination is directed to one of the ortho-positions.

Materials:

-

3,4-Dimethylphenol (3,4-xylenol)

-

Sulfuryl chloride (SO₂Cl₂) or another suitable chlorinating agent

-

A suitable inert solvent (e.g., dichloromethane, acetic acid)[6]

-

Lewis acid catalyst (optional, e.g., AlCl₃)

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate

-

Reaction flask, magnetic stirrer, dropping funnel, and condenser

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3,4-dimethylphenol in the chosen inert solvent within a round-bottom flask equipped with a magnetic stirrer.

-

Chlorination: Cool the solution in an ice bath. Add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution over a period of 30-60 minutes. The molar ratio of 3,4-dimethylphenol to the chlorinating agent should be approximately 1:1.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) or by column chromatography to yield pure 2-Chloro-4,5-dimethylphenol.

References

- 1. 2-Chloro-4,5-dimethylphenol [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. 2-Chloro-4,5-dimethylphenol , 98+% , 1124-04-5 - CookeChem [cookechem.com]

- 4. 2-Chloro-4,5-dimethylphenol, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 2-CHLORO-4,5-DIMETHYLPHENOL | 1124-04-5 [amp.chemicalbook.com]

- 6. molbase.com [molbase.com]

Physical and chemical properties of 2-Chloro-4,5-dimethylphenol

An In-depth Technical Guide to 2-Chloro-4,5-dimethylphenol

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4,5-dimethylphenol, tailored for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental protocols, and logical diagrams to facilitate understanding and application.

Chemical Identity and Structure

2-Chloro-4,5-dimethylphenol, also known as 6-chloro-3,4-xylenol, is a chlorinated and methylated derivative of phenol. Its chemical structure consists of a benzene ring substituted with a hydroxyl group, a chlorine atom, and two methyl groups at positions 2, 4, and 5, respectively.

Table 1: Chemical Identifiers for 2-Chloro-4,5-dimethylphenol

| Identifier | Value |

| CAS Number | 1124-04-5[1][2][3] |

| Molecular Formula | C₈H₉ClO[1][2][3] |

| Molecular Weight | 156.61 g/mol [2][4] |

| IUPAC Name | 2-chloro-4,5-dimethylphenol[1][3] |

| Synonyms | Banol phenol, 2-chloro-4,5-xylenol, 6-chloro-3,4-xylenol, 3,4-dimethyl-6-chlorophenol[1][3][4] |

| InChI Key | PSOJLBXHRBFLLQ-UHFFFAOYSA-N[1][3] |

| SMILES | CC1=CC(=C(C=C1C)Cl)O[1] |

Physical Properties

The physical characteristics of 2-Chloro-4,5-dimethylphenol are summarized below. These properties are crucial for handling, storage, and formulation development.

Table 2: Physical Properties of 2-Chloro-4,5-dimethylphenol

| Property | Value |

| Appearance | White to pale pink to cream crystals or powder[5] |

| Melting Point | 68.5 - 74.5 °C[5] |

| Boiling Point | 237.0 ± 35.0 °C (Predicted)[4] |

| Solubility | Insoluble in water[6] |

| Density | 1.183 ± 0.06 g/cm³ (Predicted)[4] |

Chemical and Spectroscopic Properties

This section details the chemical reactivity and spectroscopic data for 2-Chloro-4,5-dimethylphenol.

Table 3: Chemical Properties of 2-Chloro-4,5-dimethylphenol

| Property | Value / Description |

| pKa | 8.92 ± 0.23 (Predicted)[4] |

| Reactivity | As a phenol, it is a weak acid and reacts with strong bases.[7] It is incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[8][9] |

| Stability | The product is chemically stable under standard ambient conditions (room temperature).[10] |

| Hazardous Reactions | No dangerous reactions are known under normal conditions of use.[6] |

| Hazardous Decomposition | No dangerous decomposition products are known.[6] Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8][11] |

Table 4: Summary of Available Spectral Data

| Spectral Data Type | Availability |

| Mass Spectrometry (MS) | Data available[3] |

| Infrared Spectroscopy (IR) | Data available[3] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Data available[12] |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Data available[12] |

Experimental Protocols

Synthesis of 2-Chloro-4,5-dimethylphenol

A common method for the synthesis of 2-Chloro-4,5-dimethylphenol involves the electrophilic chlorination of 3,4-dimethylphenol (3,4-xylenol).

Objective: To synthesize 2-Chloro-4,5-dimethylphenol by direct chlorination of 3,4-dimethylphenol.

Materials:

-

3,4-Dimethylphenol

-

Chlorinating agent (e.g., Sulfuryl chloride, SO₂Cl₂)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Lewis acid catalyst (optional, e.g., AlCl₃, FeCl₃)[13]

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl fumes), dissolve 3,4-dimethylphenol in an anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Chlorinating Agent: Add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution over a period of 1-2 hours.[14] The molar ratio of 3,4-dimethylphenol to the chlorinating agent is typically 1:1.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by slowly adding water or a saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by column chromatography on silica gel.

Figure 1: Synthesis Workflow

Caption: General workflow for the synthesis of 2-Chloro-4,5-dimethylphenol.

Safety and Handling

2-Chloro-4,5-dimethylphenol is a hazardous substance and requires careful handling.

Table 5: Hazard Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity | Toxic if swallowed (Acute Tox. 3, H301)[6][15]. Toxic in contact with skin (Acute Tox. 3, H311)[6][15]. | P264: Wash skin thoroughly after handling.[15] P270: Do not eat, drink or smoke when using this product.[15] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[15] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Skin Corr. 1B, H314)[6][15]. | P260: Do not breathe dust.[15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[15] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10] |

| Environmental Hazard | Toxic to aquatic life with long lasting effects (Aquatic Chronic 2, H411)[6][15]. | P273: Avoid release to the environment.[15] P391: Collect spillage.[10] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles.[8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]

Storage: Store in a tightly closed container in a dry and well-ventilated place.[15] Keep locked up or in an area accessible only to qualified or authorized persons.[15]

This guide is intended for informational purposes for qualified professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. 2-Chloro-4,5-dimethylphenol, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. 2-Chloro-4,5-dimethylphenol [webbook.nist.gov]

- 4. 2-CHLORO-4,5-DIMETHYLPHENOL | 1124-04-5 [amp.chemicalbook.com]

- 5. L01627.06 [thermofisher.com]

- 6. cpachem.com [cpachem.com]

- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 8. fishersci.com [fishersci.com]

- 9. 2,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-CHLORO-4,5-DIMETHYLPHENOL(1124-04-5) 13C NMR spectrum [chemicalbook.com]

- 13. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 14. 2-CHLORO-4,5-DIMETHYLPHENOL price & availability - MOLBASE [molbase.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

2-Chloro-4,5-dimethylphenol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-dimethylphenol is a halogenated aromatic organic compound. As a chlorinated phenol, it belongs to a class of chemicals that have been investigated for a variety of industrial and biological applications. This technical guide provides a summary of its core chemical properties and outlines experimental methodologies relevant to its synthesis and analysis, drawing upon established protocols for structurally similar compounds due to the limited specific data available for this particular molecule.

Core Chemical Properties

The fundamental molecular characteristics of 2-Chloro-4,5-dimethylphenol are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| CAS Number | 1124-04-5 | [1] |

| Alternate Names | 6-Chloro-3,4-xylenol | [1] |

Synthesis Protocol (Illustrative Example)

Synthesis of 4-Chloro-3,5-dimethylphenol [2]

-

Reaction Setup : In a 1-liter three-neck flask equipped with a reflux condenser, add 3,5-dimethylphenol (122g, 1mol), copper chloride dihydrate (85.25g, 0.5mol), 36% concentrated hydrochloric acid (101.4g, 1.0mol HCl), and dichloroethane (500mL).

-

Reaction Conditions : The mixture is stirred and heated to 80°C. Oxygen is then introduced into the reaction vessel. The temperature and stirring are maintained for 5 hours.

-

Monitoring and Workup : The reaction progress is monitored by gas chromatography to check for the consumption of the 3,5-dimethylphenol starting material. Once the reaction is complete (residual starting material <0.08%), the mixture is allowed to cool and the layers are separated.

-

Purification : The organic phase is subjected to reduced pressure distillation to recover the solvent. The remaining crude product is then recrystallized from dichloroethane to yield the final white crystalline product.

Analytical Methodologies

The analysis of chlorophenols is typically performed using chromatographic techniques. The following outlines a general approach that can be adapted for 2-Chloro-4,5-dimethylphenol.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Samples containing the analyte are extracted using an appropriate solvent. The extract is then concentrated, and an internal standard is added.

-

Instrumentation : A gas chromatograph equipped with a capillary column (e.g., HP-5ms) is used for separation. The GC is interfaced with a mass spectrometer for detection and identification.

-

Analysis : The separation of the analyte is achieved through a programmed temperature ramp. Identification is based on the retention time and the mass spectrum of the compound compared to a reference standard. Quantification is performed relative to the internal standard.

Hypothetical Signaling Pathway of Biological Activity

Specific signaling pathways modulated by 2-Chloro-4,5-dimethylphenol have not been delineated in the available literature. However, based on the known biological activities of other chlorinated phenols, a hypothetical mechanism of action can be proposed. Chlorinated phenols are known to induce cellular stress, which can lead to the activation of apoptotic pathways.

The diagram below illustrates a potential signaling cascade initiated by cellular stress, leading to programmed cell death. This is a generalized pathway and would require experimental validation for 2-Chloro-4,5-dimethylphenol.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols and signaling pathway information are based on related compounds and established principles and should be adapted and validated for 2-Chloro-4,5-dimethylphenol as necessary. Appropriate safety precautions should be taken when handling this and any other chemical compound.

References

The Biological Activity of Chlorinated Dimethylphenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated dimethylphenols, a class of halogenated phenolic compounds, exhibit a broad spectrum of biological activities, ranging from potent antimicrobial and antifungal effects to anticancer and toxicological properties. This technical guide provides an in-depth analysis of their biological activities, focusing on quantitative data, mechanisms of action, and detailed experimental protocols. The primary compounds of focus are 4-chloro-3,5-dimethylphenol (chloroxylenol or PCMX) and 2,4-dichloro-3,5-dimethylphenol (DCMX), with additional context provided by related chlorinated phenols. This document aims to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction

Chlorinated dimethylphenols are derivatives of dimethylphenol (xylenol) characterized by the substitution of one or more hydrogen atoms on the aromatic ring with chlorine atoms. This chlorination significantly influences their physicochemical properties and biological efficacy. Commercially, compounds like chloroxylenol are widely used as antiseptics and disinfectants in household and hospital settings.[1] The biological activities of these compounds are diverse and concentration-dependent, making them a subject of ongoing research for potential therapeutic applications and toxicological assessment. This guide synthesizes available data on their antimicrobial, anticancer, and toxicological profiles, providing a foundational understanding for further investigation.

Antimicrobial and Antifungal Activity

Chlorinated dimethylphenols are well-established for their efficacy against a wide range of microorganisms. Their activity is primarily attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.[2]

Quantitative Antimicrobial and Antifungal Data

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify the antimicrobial potency of a compound. The following table summarizes the available data for chloroxylenol (PCMX).

| Table 1: Antimicrobial and Antifungal Activity of Chloroxylenol (PCMX) | |

| Microorganism | MIC Range (mg/L) |

| Pseudomonas aeruginosa | >500 |

| Resident & Transient Skin Bacteria | 12.5 - 200 |

| Aspergillus niger | 100 |

| Pseudomonas putida | 62.5 - 250 |

| Pseudomonas moorei | 62.5 - 250 |

| Sphingomonas mali | 62.5 - 250 |

| Bacillus subtilis | 62.5 - 250 |

| Microorganism | MBC Range (mg/L) |

| Resident & Transient Skin Bacteria | 100 - 400 |

Data compiled from multiple sources.

2,4-dichloro-3,5-dimethylphenol (DCMX) is also recognized as a broad-spectrum antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria, as well as fungi and molds.[3] However, specific quantitative MIC and MBC values for DCMX are not as readily available in the reviewed literature.

Anticancer Activity

Recent studies have highlighted the potential of chlorinated dimethylphenols, particularly chloroxylenol, as anticancer agents. The primary mechanism identified is the inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers such as colorectal cancer.[4]

Mechanism of Anticancer Action: Wnt/β-catenin Signaling Pathway

Chloroxylenol has been shown to inhibit the Wnt/β-catenin signaling pathway by preventing the nuclear translocation of β-catenin and disrupting its interaction with the T-cell factor 4 (TCF4) complex.[4] This leads to the downregulation of Wnt target genes that are crucial for cancer cell proliferation and survival.[4]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table presents available IC50 values for chloroxylenol against colorectal cancer cell lines.

| Table 2: Cytotoxicity of Chloroxylenol (PCMX) against Colorectal Cancer Cell Lines | |

| Cell Line | IC50 (µM) |

| HCT116 | Data indicates effective inhibition, specific IC50 values require further targeted research.[4] |

| SW480 | Data indicates effective inhibition, specific IC50 values require further targeted research.[4] |

Further quantitative structure-activity relationship (QSAR) studies are needed to explore the anticancer potential of a wider range of chlorinated dimethylphenols.

Toxicology

The toxicity of chlorinated dimethylphenols is a critical aspect of their overall biological profile. The acute toxicity is generally moderate, but they can be irritants and their effects are dependent on the degree of chlorination.[5]

Quantitative Toxicological Data

The median lethal dose (LD50) is a common measure of acute toxicity.

| Table 3: Acute Oral Toxicity of Selected Chlorinated Phenols | |

| Compound | LD50 (mg/kg, oral, rat) |

| 4-Chloro-3,5-dimethylphenol (Chloroxylenol) | 3830 |

| 2,4-Dichlorophenol | 580 - 4500 |

Data compiled from multiple sources.[5][6]

Chloroxylenol is classified as a severe eye irritant and a mild dermal irritant.[5]

Other Mechanisms of Biological Activity

Beyond their specific antimicrobial and anticancer effects, chlorinated dimethylphenols exert their biological influence through several other mechanisms.

Uncoupling of Oxidative Phosphorylation

A primary mode of toxic action for many phenolic compounds is the uncoupling of oxidative phosphorylation in mitochondria.[7] This process disrupts the coupling between the electron transport chain and ATP synthesis, leading to a dissipation of the proton motive force and a decrease in cellular ATP levels. This can have widespread effects on cellular function and viability. Weakly acidic uncouplers act as protonophores, transporting protons across the inner mitochondrial membrane.[7]

Production of Reactive Oxygen Species (ROS)

Some studies suggest that the antimicrobial action of certain phenolic compounds involves the induction of intracellular reactive oxygen species (ROS). An excess of ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of chlorinated dimethylphenols.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

Chlorinated dimethylphenol compound

-

Appropriate solvent (e.g., ethanol, DMSO)

-

Sterile 96-well microtiter plates

-

Sterile microbial growth broth (e.g., Mueller-Hinton Broth)

-

Test microorganism culture

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland standard

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the chlorinated dimethylphenol in a suitable solvent due to its likely poor water solubility. For example, dissolve 10 mg of the compound in 1 mL of ethanol for a 10,000 mg/L stock.

-

Plate Preparation: Add 100 µL of sterile broth to wells 2 through 12 of a single row in a 96-well plate. Add 200 µL of the compound's stock solution to the first well.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process sequentially to well 11. Discard 100 µL from well 11. Well 12 serves as the growth control (broth and inoculum only).

-

Inoculum Preparation: Prepare a suspension of the test microorganism from a fresh culture in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the appropriate volume of the diluted inoculum to each well (except for a sterility control well containing only broth).

-

Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or with a microplate reader.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of intracellular ROS using a fluorescent probe.

Materials:

-

Test cells (bacterial or mammalian)

-

Chlorinated dimethylphenol compound

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

96-well black microplate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells to the desired density. For bacteria, this is typically the mid-logarithmic phase.

-

Treatment: Treat the cells with various concentrations of the chlorinated dimethylphenol compound for a defined period. Include a positive control (e.g., H₂O₂) and an untreated negative control.

-

Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA (typically 5-10 µM) in the dark at 37°C for 30-60 minutes. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

Measurement: After incubation, wash the cells to remove excess probe. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Quantification: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm). The increase in fluorescence is proportional to the amount of intracellular ROS.

Bacterial Cell Membrane Permeability Assay

This assay assesses damage to the bacterial cell membrane using a fluorescent dye that can only enter cells with compromised membranes.

Materials:

-

Bacterial culture

-

Chlorinated dimethylphenol compound

-

Propidium iodide (PI) or SYTOX Green nucleic acid stain

-

Appropriate buffer (e.g., PBS)

-

96-well black microplate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Bacterial Suspension: Prepare a suspension of bacteria in the mid-logarithmic growth phase, washed and resuspended in buffer.

-

Treatment: Treat the bacterial suspension with different concentrations of the chlorinated dimethylphenol compound.

-

Dye Addition: Add the membrane-impermeable fluorescent dye (e.g., PI) to the bacterial suspensions.

-

Incubation: Incubate the mixture for a specified time, protected from light.

-

Measurement: Measure the fluorescence intensity. An increase in fluorescence indicates that the dye has entered the cells through a damaged membrane and intercalated with nucleic acids. This can be monitored over time to assess the kinetics of membrane damage.

Conclusion

Chlorinated dimethylphenols exhibit a complex and multifaceted biological activity profile. Their well-established antimicrobial properties, coupled with emerging evidence of anticancer activity, make them a compelling subject for further research and development. However, their potential for toxicity necessitates careful evaluation. This technical guide provides a consolidated resource of quantitative data, mechanistic insights, and experimental protocols to aid researchers in their investigation of this important class of compounds. Future studies should focus on expanding the quantitative data to a broader range of chlorinated dimethylphenol derivatives, elucidating the precise molecular targets of their various biological effects, and further refining their therapeutic potential while ensuring their safety.

References

- 1. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 2. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Antimicrobial agent chloroxylenol targets β‑catenin‑mediated Wnt signaling and exerts anticancer activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of 2-Chloro-4,5-dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-dimethylphenol is a substituted aromatic compound belonging to the class of chlorinated phenols. These compounds are of environmental interest due to their potential for persistence and toxicity. Understanding the environmental fate and degradation of 2-Chloro-4,5-dimethylphenol is crucial for assessing its ecological risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the available scientific information on the physicochemical properties, abiotic and biotic degradation pathways, and analytical methodologies for 2-Chloro-4,5-dimethylphenol.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Key properties of 2-Chloro-4,5-dimethylphenol are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| CAS Number | 1124-04-5 | [1] |

| Appearance | Colorless solid | [2] |

| Melting Point | 70-73 °C | [2] |

| Boiling Point | 217 °C | [2] |

| Water Solubility | Moderately soluble | [3] |

| log P (Octanol-Water Partition Coefficient) | 3.377 (for the isomer 4-chloro-3,5-dimethylphenol) | [4] |

Environmental Fate and Degradation

The persistence of 2-Chloro-4,5-dimethylphenol in the environment is determined by a combination of abiotic and biotic degradation processes.

Abiotic Degradation

Photolysis: Substituted phenols can undergo photolysis in the presence of light. The primary mechanism of photodissociation for phenols involves O-H bond fission, which can occur via a repulsive ¹πσ* state.[5] Excitation to the ¹ππ* manifold can lead to H-atom loss either directly through a conical intersection with the ¹πσ* state or indirectly after internal conversion to the ground state.[5] The resulting phenoxyl radicals are highly reactive and can undergo further reactions, such as dimerization.[6] While specific quantitative data for the photolysis of 2-Chloro-4,5-dimethylphenol is not readily available, it is expected to be susceptible to photodegradation in sunlit surface waters. The photolysis of ortho-nitrophenols has been shown to be a source of HONO in the gas phase, initiated by intramolecular hydrogen transfer.[7]

Hydrolysis: Hydrolysis is a chemical reaction with water. Chlorophenols are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). The rate of hydrolysis for chlorinated methanes is known to be slow.[8] For triclosan, a related chlorinated phenolic compound, the reaction with free chlorine is pH-dependent.[9] Given the stability of the aromatic ring and the carbon-chlorine bond, hydrolysis is not expected to be a significant degradation pathway for 2-Chloro-4,5-dimethylphenol in the environment.

Biotic Degradation

Microbial degradation is a key process in the environmental breakdown of chlorophenols. Several bacterial genera, including Rhodococcus and Mycobacterium, are known to degrade these compounds.[10][11][12][13][14]

Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of many chlorophenols by Rhodococcus and Mycobacterium species is para-hydroxylation, leading to the formation of chlorinated para-hydroquinones.[10] In the case of 2-Chloro-4,5-dimethylphenol, this would result in the formation of 2-chloro-4,5-dimethylhydroquinone. This is often followed by further enzymatic reactions leading to ring cleavage. For other chlorophenols, degradation can also be initiated by hydroxylation at the ortho-position to form chlorocatechols.[11]

A proposed aerobic biodegradation pathway for 2-Chloro-4,5-dimethylphenol, based on the degradation of similar compounds by Rhodococcus species, is presented below.

References

- 1. scbt.com [scbt.com]

- 2. Xylenol - Wikipedia [en.wikipedia.org]

- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 4. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 5. Near-UV photolysis of substituted phenols. Part II. 4-, 3- and 2-methylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flash photolysis studies of phenyl-substituted phenols, quinones, and the corresponding free radicals. Part 1. Quantitative study of the dimerization of phenyl-substituted phenoxyl radicals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. The photolysis of ortho-nitrophenols: a new gas phase source of HONO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. 72. The kinetics of the hydrolysis of the chlorinated methanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient biodegradation of chlorophenols in aqueous phase by magnetically immobilized aniline-degrading Rhodococcus rhodochrous strain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification, Characterization, and Ultrastructure Analysis of the Phenol-Degrading Rhodococcus erythropolis 7Ba and Its Viable but Nonculturable Forms [mdpi.com]

- 14. researchgate.net [researchgate.net]

2-Chloro-4,5-dimethylphenol: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,5-dimethylphenol is a halogenated phenolic compound with a structure that suggests a potential for a range of biological activities. While direct research on this specific isomer is limited, its close structural relationship to other chlorinated phenols, such as the widely used antiseptic chloroxylenol (4-chloro-3,5-dimethylphenol), provides a strong basis for exploring its potential applications in antimicrobial, anticancer, and antioxidant research. This technical guide consolidates the available chemical and physical data for 2-Chloro-4,5-dimethylphenol and extrapolates potential research avenues based on the activities of its structural analogues. Detailed experimental protocols are provided to facilitate the investigation of these potential applications, and key pathways are visualized to aid in conceptual understanding.

Chemical and Physical Properties

2-Chloro-4,5-dimethylphenol, also known as 6-chloro-3,4-xylenol, is a solid organic compound.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1124-04-5 | [1][2] |

| Molecular Formula | C₈H₉ClO | [1][2] |

| Molecular Weight | 156.61 g/mol | [2] |

| Appearance | Colorless to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in alcohols and ethers | [3] |

Spectroscopic Data:

-

Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization) for 2-Chloro-4,5-dimethylphenol.[1]

-

Infrared (IR) Spectrum: The NIST WebBook also contains the IR spectrum for this compound.[1]

-

¹³C NMR Spectrum: ChemicalBook provides the ¹³C NMR spectrum of 2-Chloro-4,5-dimethylphenol.[4]

Synthesis

A potential synthetic route to 2-Chloro-4,5-dimethylphenol involves the direct chlorination of 3,4-dimethylphenol. This electrophilic aromatic substitution would likely be carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a Lewis acid catalyst.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4,5-dimethylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-4,5-dimethylphenol in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the theoretical principles governing its solubility, expected solubility trends in various organic solvents, and detailed experimental protocols for determining its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this compound in solution.

Introduction to 2-Chloro-4,5-dimethylphenol

2-Chloro-4,5-dimethylphenol, a substituted phenolic compound, possesses a molecular structure that dictates its physical and chemical properties, including its solubility. The presence of a hydroxyl group allows for hydrogen bonding, while the chlorinated and dimethylated benzene ring imparts a degree of lipophilicity. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and analytical method development.

Expected Solubility Profile

Based on the principle of "like dissolves like," 2-Chloro-4,5-dimethylphenol is anticipated to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents. The hydroxyl group can form hydrogen bonds with protic solvents like alcohols, while the aromatic ring can interact with a variety of organic molecules.

For a structurally similar compound, chloroxylenol (4-Chloro-3,5-dimethylphenol), it is reported to be freely soluble in ethanol and soluble in ether.[1][2][3] This suggests a similar solubility profile for 2-Chloro-4,5-dimethylphenol.

Table 1: Expected Qualitative Solubility of 2-Chloro-4,5-dimethylphenol in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor with the alcohol solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The carbonyl group of these solvents can act as a hydrogen bond acceptor for the phenolic hydroxyl group. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of 2-Chloro-4,5-dimethylphenol is too high for significant interaction with nonpolar solvents. |

| Chlorinated | Dichloromethane | Moderate | While relatively nonpolar, the chlorine atom on both the solute and solvent may lead to favorable dipole-dipole interactions. |

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[4][5] This technique involves saturating a solvent with the solute and then quantifying the concentration of the solute in the resulting solution.

Shake-Flask Method

Objective: To determine the equilibrium solubility of 2-Chloro-4,5-dimethylphenol in a specific organic solvent at a controlled temperature.

Materials:

-

2-Chloro-4,5-dimethylphenol (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric setup)

Procedure:

-

Add an excess amount of solid 2-Chloro-4,5-dimethylphenol to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the time to equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

Once equilibrium is reached, stop the agitation and allow the vial to stand in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a validated analytical method to determine the concentration of 2-Chloro-4,5-dimethylphenol.

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Report the solubility in units such as g/L, mg/mL, or mol/L.

Analytical Techniques for Quantification

The gravimetric method is a straightforward technique for determining solubility.[6][7][8]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Procedure:

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point may be used.

-

Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

The difference between the final and initial mass of the dish gives the mass of the dissolved solute.

-

Calculate the solubility based on the mass of the solute and the initial volume of the solution.

UV-Vis spectroscopy is a common and rapid method for quantifying compounds that absorb ultraviolet or visible light.[9][10]

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert Law).

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of 2-Chloro-4,5-dimethylphenol in the chosen solvent by scanning a dilute solution across a range of UV wavelengths.

-

Prepare a series of standard solutions of 2-Chloro-4,5-dimethylphenol of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the appropriately diluted, filtered saturated solution at the λmax.

-

Use the calibration curve to determine the concentration of 2-Chloro-4,5-dimethylphenol in the diluted sample.

-

Calculate the original solubility, accounting for the dilution.

HPLC is a highly sensitive and specific method for separating and quantifying components in a mixture.[11][12]

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to separate. A detector measures the amount of each component as it elutes from the column.

Procedure:

-

Develop and validate an HPLC method for the analysis of 2-Chloro-4,5-dimethylphenol. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of 2-Chloro-4,5-dimethylphenol of known concentrations in the mobile phase or a compatible solvent.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

Inject the appropriately diluted, filtered saturated solution into the HPLC system.

-

Use the calibration curve to determine the concentration of 2-Chloro-4,5-dimethylphenol in the diluted sample.

-

Calculate the original solubility, accounting for the dilution.

Visualizations

Caption: Experimental workflow for determining the solubility of a solid in a liquid using the shake-flask method.

Conclusion

References

- 1. atamankimya.com [atamankimya.com]

- 2. echochemtech.com [echochemtech.com]

- 3. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. ijset.in [ijset.in]

- 10. wineserver.ucdavis.edu [wineserver.ucdavis.edu]

- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

Thermochemical Data for 2-Chloro-4,5-dimethylphenol: A Technical Guide

Introduction

2-Chloro-4,5-dimethylphenol is a substituted phenolic compound with relevance in various chemical and pharmaceutical research areas. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is critical for process development, safety analysis, and computational modeling. This technical guide provides a comprehensive overview of the available data, and more importantly, outlines the established experimental and computational protocols for determining these crucial parameters. Currently, there is a notable absence of published experimental thermochemical data for 2-Chloro-4,5-dimethylphenol in publicly accessible databases such as the NIST WebBook.[1] This guide, therefore, serves as a roadmap for researchers seeking to obtain or estimate these values.

Physicochemical Properties

While direct thermochemical data is scarce, some fundamental physicochemical properties have been reported. These are summarized in the table below, along with data for a structurally related isomer, 4-Chloro-3,5-dimethylphenol, for comparative purposes.

| Property | 2-Chloro-4,5-dimethylphenol | 4-Chloro-3,5-dimethylphenol |

| CAS Number | 1124-04-5[1] | 88-04-0[2] |

| Molecular Formula | C₈H₉ClO[1] | C₈H₉ClO[2] |

| Molecular Weight | 156.61 g/mol [1] | 156.61 g/mol [2] |

| Melting Point | 68.5 - 74.5 °C[3] | 114 - 116 °C[2] |

| Appearance | White to pale pink to cream crystals or powder[3] | Solid[2] |

Table 1: Physicochemical Properties of 2-Chloro-4,5-dimethylphenol and an Isomer.

Estimated Thermochemical Data

In the absence of experimental data, estimations can be made based on data for structurally similar compounds and established computational methods. The following table provides such estimations for 2-Chloro-4,5-dimethylphenol. It is crucial to note that these are not experimental values and should be used with caution. They are intended to serve as a preliminary reference until experimental or high-level computational data becomes available.

| Thermochemical Property | Estimated Value | Units |

| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | -200 ± 15 | kJ/mol |

| Standard Molar Entropy (Gas, 298.15 K) | 380 ± 20 | J/(mol·K) |

| Molar Heat Capacity (Gas, 298.15 K) | 160 ± 10 | J/(mol·K) |

Table 2: Estimated Thermochemical Data for 2-Chloro-4,5-dimethylphenol. These values are estimations and have not been experimentally determined.

Experimental Protocols for Thermochemical Data Determination

To obtain definitive thermochemical data for 2-Chloro-4,5-dimethylphenol, the following established experimental protocols are recommended.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined through combustion calorimetry. This technique measures the heat released during the complete combustion of the compound in a high-pressure oxygen environment.

Methodology:

-

Sample Preparation: A pellet of high-purity 2-Chloro-4,5-dimethylphenol is prepared and weighed. Due to the hygroscopic and volatile nature of many phenols, the sample is typically sealed in a polyethylene bag of known mass and heat of combustion.[4]

-

Calorimeter Setup: The sample is placed in a platinum crucible within a static bomb calorimeter. The bomb is sealed, filled with high-pressure oxygen (typically around 3 MPa), and a small, known amount of water is added to ensure saturation of the final atmosphere.[5]

-

Combustion: The sample is ignited using a platinum fuse wire with a known ignition energy. The temperature change of the surrounding water jacket is meticulously recorded with high precision (e.g., ±10⁻⁴ K).[5]

-

Data Analysis: The adiabatic temperature change is used to calculate the energy equivalent of the calorimeter, which is predetermined by combusting a standard reference material like benzoic acid.[5] The gross heat of combustion is calculated from the temperature rise.

-

Corrections: Corrections are applied for the heat of combustion of the polyethylene bag, the fuse wire, and the formation of nitric and sulfuric acids (if applicable).

-

Enthalpy of Formation Calculation: The standard specific energy of combustion is determined. Using this value and the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HCl), the standard enthalpy of formation of 2-Chloro-4,5-dimethylphenol is calculated.

Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity (Cp) of a substance as a function of temperature, as well as the enthalpy of phase transitions like melting.[6][7]

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion.

-

Measurement Procedure: Three separate runs are performed under a controlled temperature program and inert atmosphere:[8]

-

Baseline: An empty sample pan and an empty reference pan are run to determine the baseline heat flow.

-

Standard: A known mass of a standard material (e.g., sapphire) is placed in the sample pan and run to determine the heat flow response.

-

Sample: A known mass of 2-Chloro-4,5-dimethylphenol is placed in the sample pan and subjected to the same temperature program.

-

-

Heat Capacity Calculation: The difference in heat flow between the baseline, the standard, and the sample runs allows for the calculation of the specific heat capacity of the sample over the desired temperature range.[9]

-

Enthalpy of Fusion: As the sample is heated through its melting point, the energy absorbed during this phase transition is measured. The integration of the melting peak in the DSC thermogram provides the enthalpy of fusion (ΔfusH).

Computational Protocols for Thermochemical Data Estimation

High-level quantum chemical calculations provide a reliable alternative for obtaining thermochemical data, especially when experimental measurements are unavailable. Composite methods like Gaussian-n (G3) theories are particularly well-suited for this purpose.[10][11]

G3(MP2)//B3LYP Method

The G3(MP2)//B3LYP is a variant of the Gaussian-3 theory that offers a good balance of accuracy and computational cost for determining gas-phase thermochemical properties.[12][13]

Methodology:

-

Geometry Optimization: The molecular structure of 2-Chloro-4,5-dimethylphenol is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[13]

-

Vibrational Frequencies: Vibrational frequencies are calculated at the same B3LYP/6-31G(d) level of theory. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. The ZPVE is typically scaled by an empirical factor (e.g., 0.9806) to correct for known systematic errors.[12]

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more sophisticated levels of theory and larger basis sets. These include:[13]

-

QCISD(T)/6-31G(d)

-

MP4/6-31+G(d)

-

MP4/6-31G(2df,p)

-

MP2(Full)/G3Large

-

-

Total Energy Calculation: The individual energy components are combined in a specific, predefined manner to yield a total G3(MP2) energy at 0 K.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation at 298.15 K is then calculated using an atomization or isodesmic reaction scheme, incorporating the calculated total energy, thermal corrections, and the experimental enthalpies of formation of the constituent atoms.

Visualized Workflow for Thermochemical Data Determination

The following diagram illustrates a comprehensive workflow for determining the thermochemical properties of a compound like 2-Chloro-4,5-dimethylphenol, integrating both experimental and computational approaches.

Caption: Workflow for thermochemical data determination.

While experimental thermochemical data for 2-Chloro-4,5-dimethylphenol is not currently available in the public domain, this guide outlines the robust and well-established experimental and computational methodologies that can be employed to determine these properties. Combustion calorimetry and Differential Scanning Calorimetry are the primary experimental techniques for measuring the enthalpy of formation and heat capacity, respectively. In parallel, high-accuracy composite computational methods like G3(MP2)//B3LYP can provide reliable gas-phase thermochemical data. For researchers and drug development professionals, the integrated application of these methods, as depicted in the workflow, represents the most rigorous approach to obtaining the necessary thermochemical data for 2-Chloro-4,5-dimethylphenol, thereby enabling more accurate process modeling and safety assessments.

References

- 1. 2-Chloro-4,5-dimethylphenol [webbook.nist.gov]

- 2. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]

- 3. 2-Chloro-4,5-dimethylphenol, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 4. publications.iupac.org [publications.iupac.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 7. researchgate.net [researchgate.net]

- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 12. Group of Prof. Hendrik Zipse | G3(MP2)-RAD theory - G3(MP2)B3 for open shell systems [zipse.cup.uni-muenchen.de]

- 13. G3//B3LYP Theory [schulz.chemie.uni-rostock.de]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4,5-dimethylphenol from 3,4-xylenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-4,5-dimethylphenol, an important intermediate in the development of various pharmaceutical and specialty chemical products. The synthesis outlined here focuses on the regioselective chlorination of 3,4-xylenol using sulfuryl chloride.

Introduction

2-Chloro-4,5-dimethylphenol is a key building block in organic synthesis. Its structure, featuring a chlorinated and dimethylated phenolic ring, makes it a versatile precursor for more complex molecules. The controlled chlorination of 3,4-xylenol is a critical step in its synthesis, with sulfuryl chloride being a preferred reagent due to its higher selectivity compared to gaseous chlorine, which can lead to the formation of multiple chlorinated isomers.[1] This protocol offers a reliable method for the preparation of 2-Chloro-4,5-dimethylphenol, focusing on safety, yield, and purity.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,4-Xylenol | 95-65-8 | C₈H₁₀O | 122.16 | 62-65 | 227 |

| Sulfuryl Chloride | 7791-25-5 | SO₂Cl₂ | 134.97 | -54.1 | 69.1 |

| 2-Chloro-4,5-dimethylphenol | 1124-04-5 | C₈H₉ClO | 156.61 | 70-72[2] | 237 |

Table 2: Summary of Reaction Parameters and Expected Outcomes

| Parameter | Value | Notes |

| Reactants | ||

| 3,4-Xylenol | 1.0 equivalent | Starting material |

| Sulfuryl Chloride | 1.0 - 1.2 equivalents | Chlorinating agent |

| Solvent | Dichloromethane (DCM) | Anhydrous |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | The reaction is exothermic. |

| Reaction Time | 1 - 3 hours | Monitored by TLC or GC. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions with moisture. |

| Work-up and Purification | ||

| Quenching | Water or saturated sodium bicarbonate | To neutralize HCl and unreacted SO₂Cl₂. |

| Extraction | Dichloromethane or Ethyl acetate | To isolate the product. |

| Purification | Recrystallization or Column Chromatography | To achieve high purity. |

| Expected Yield | 75 - 85% | Based on similar phenolic chlorinations. |

Experimental Protocols

Safety Precautions

-

3,4-Xylenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[2][3]

-

Sulfuryl Chloride: Corrosive and water-reactive. Causes severe skin and eye burns and respiratory tract irritation. Reacts violently with water.[4][5][6]

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

Materials and Equipment

-

3,4-Xylenol (≥98%)

-

Sulfuryl chloride (≥97%)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization or column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Gas chromatography (GC) apparatus (optional, for monitoring)

Detailed Synthesis Protocol

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-xylenol (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Sulfuryl Chloride:

-

Slowly add sulfuryl chloride (1.0-1.2 eq.) dropwise to the stirred solution of 3,4-xylenol over 30-60 minutes. Maintain the temperature at 0 °C during the addition as the reaction is exothermic.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the progress of the reaction by TLC or GC to ensure the consumption of the starting material.

-

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution. This will neutralize the hydrochloric acid and sulfur dioxide byproducts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallization: The crude 2-Chloro-4,5-dimethylphenol can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate.[7]

-

Column Chromatography: Alternatively, for higher purity, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

-

-

Characterization:

-

The purified product should be a white to off-white solid.

-

Confirm the identity and purity of the final product by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of 2-Chloro-4,5-dimethylphenol is reported to be 70-72 °C.[2]

-

Visualizations

Caption: Reaction scheme for the synthesis of 2-Chloro-4,5-dimethylphenol.

Caption: Experimental workflow for the synthesis and purification.

References

- 1. DE2649112A1 - METHOD OF CHLORINATION OF XYLENOLS - Google Patents [patents.google.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. cpachem.com [cpachem.com]

- 4. uwwapps.uww.edu [uwwapps.uww.edu]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Analytical Detection of 2-Chloro-4,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the qualitative and quantitative analysis of 2-Chloro-4,5-dimethylphenol in various matrices. The information is intended to guide researchers and analytical scientists in selecting and implementing appropriate analytical techniques for the detection and quantification of this compound.

Introduction

2-Chloro-4,5-dimethylphenol is a halogenated phenolic compound of interest in environmental monitoring and as a potential intermediate or impurity in chemical synthesis. Accurate and reliable analytical methods are crucial for its detection and quantification to assess its environmental fate, potential toxicity, and to ensure the quality of related products. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are commonly employed for the analysis of phenolic compounds. Additionally, principles of electrochemical and UV-Vis spectrophotometric detection are discussed as potential screening methods.

Analytical Methods

A variety of analytical techniques can be employed for the determination of 2-Chloro-4,5-dimethylphenol. The choice of method depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 2-Chloro-4,5-dimethylphenol. It offers high sensitivity and specificity, making it suitable for trace-level analysis in complex matrices.

Quantitative Data Summary (Estimated)

The following table summarizes the estimated quantitative performance data for the GC-MS analysis of 2-Chloro-4,5-dimethylphenol, based on data from structurally similar chlorophenols and dimethylphenols.

| Parameter | Estimated Value | Matrix |

| Linearity (R²) | > 0.99 | Water, Soil |

| Limit of Detection (LOD) | 0.1 - 1 µg/L | Water |

| Limit of Quantitation (LOQ) | 0.3 - 3 µg/L | Water |

| Recovery | 85 - 110% | Spiked Samples |

| Precision (%RSD) | < 15% | Replicate Injections |

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

-

Liquid Samples (e.g., Water):

-

Acidify the water sample (e.g., 100 mL) to a pH ≤ 2 with concentrated sulfuric acid.

-

Perform liquid-liquid extraction (LLE) with a suitable organic solvent such as dichloromethane (DCM) or methyl tert-butyl ether (MTBE) (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Solid Samples (e.g., Soil, Sediment):

-

Mix the sample (e.g., 10 g) with anhydrous sodium sulfate to remove moisture.

-

Perform Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v).

-

Concentrate the extract and perform a solvent exchange to a solvent compatible with GC-MS analysis (e.g., DCM).

-

The extract may require cleanup using solid-phase extraction (SPE) with silica or Florisil cartridges to remove interfering matrix components.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column is recommended (e.g., HP-5ms, DB-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

-

Injector Temperature: 250 - 280 °C.

-

Injection Mode: Splitless (1-2 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Maintain at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Scan Range: m/z 40-400.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of 2-Chloro-4,5-dimethylphenol (e.g., m/z 156, 141, 123).

-

3. Calibration:

-

Prepare a series of calibration standards of 2-Chloro-4,5-dimethylphenol in the final sample solvent (e.g., DCM) over the expected concentration range of the samples.

-

Analyze the standards under the same GC-MS conditions as the samples.

-

Construct a calibration curve by plotting the peak area of the target analyte against its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of phenolic compounds. It is particularly useful for less volatile or thermally labile compounds.

Quantitative Data Summary (Estimated)

The following table summarizes the estimated quantitative performance data for the HPLC analysis of 2-Chloro-4,5-dimethylphenol, based on data from structurally similar compounds.

| Parameter | Estimated Value | Matrix |

| Linearity (R²) | > 0.995 | Water, Pharmaceutical Formulations |

| Limit of Detection (LOD) | 1 - 10 µg/L | Water |

| Limit of Quantitation (LOQ) | 3 - 30 µg/L | Water |

| Recovery | 90 - 105% | Spiked Samples |

| Precision (%RSD) | < 10% | Replicate Injections |

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

-

Liquid Samples (e.g., Water):

-

Filter the sample through a 0.45 µm syringe filter.

-

If pre-concentration is required, use solid-phase extraction (SPE) with a C18 cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash with water to remove interferences.

-

Elute the analyte with a small volume of methanol or acetonitrile.

-

-

-

Solid Samples (e.g., Pharmaceutical Powders):

-

Accurately weigh a portion of the sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Use sonication to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

2. HPLC Instrumentation and Conditions:

-

HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous component (e.g., water with 0.1% phosphoric acid or formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Example Gradient: Start with 40% organic phase, increase to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: UV detection at approximately 280 nm.

-

Injection Volume: 10 - 20 µL.

3. Calibration:

-

Prepare a series of calibration standards of 2-Chloro-4,5-dimethylphenol in the mobile phase or a solvent compatible with the mobile phase.

-

Analyze the standards under the same HPLC conditions as the samples.

-

Construct a calibration curve by plotting the peak area of the target analyte against its concentration.

Potential Signaling Pathways of Chlorophenol Toxicity

Chlorophenols, including 2-Chloro-4,5-dimethylphenol, can exert toxic effects through various mechanisms. Understanding these pathways is crucial for assessing their potential impact on biological systems.

Oxidative Stress Pathway

Chlorophenols can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1]